2-Phenylisoindolin-5-amine
Description
Contextualization within the Broader Family of Isoindoline (B1297411) Heterocycles
Isoindoline is a heterocyclic organic compound featuring a bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring. wikipedia.org While isoindoline itself is not commonly found, its derivatives are present in nature and include commercially valuable drugs. wikipedia.org
Historical Perspectives and Structural Significance of the Isoindoline Core in Organic Synthesis
The isoindoline structural framework has been a subject of scientific interest for many years. A notable and infamous example is thalidomide, a drug from the 1950s with an isoindoline-1,3-dione (phthalimide) core, which was prescribed for morning sickness in pregnant women and led to severe birth defects. nih.govmdpi.com This historical event, while tragic, spurred extensive research into the chemistry and biological activities of isoindoline derivatives.
The structural significance of the isoindoline core lies in its versatility as a scaffold in organic synthesis. rsc.org It can be modified at various positions to create a diverse library of compounds with different physicochemical properties and biological activities. The fusion of the aromatic benzene ring with the saturated pyrrolidine (B122466) ring creates a unique three-dimensional structure that can interact with biological targets.
Overview of Isoindoline-Derived Chemical Scaffolds and their Academic Research Prominence
The isoindoline framework is a key component in a variety of chemical scaffolds that are prominent in academic and industrial research. These include isoindolinones, phthalimides, and various substituted isoindolines. nih.govresearchgate.net
Isoindolinones : These are derivatives where one of the carbon atoms in the pyrrolidine ring is part of a carbonyl group. They are found in a wide range of naturally occurring compounds and exhibit diverse biological activities. researchgate.netnih.gov
Phthalimides (Isoindoline-1,3-diones) : These contain two carbonyl groups in the five-membered ring. They are not only found in pharmaceuticals but also serve as important building blocks in organic synthesis. rsc.org The development of drugs like lenalidomide (B1683929) and pomalidomide, which are used to treat multiple myeloma, highlights the continued importance of the phthalimide (B116566) scaffold. nih.gov
Substituted Isoindolines : The isoindoline ring can be substituted at various positions on both the benzene and the pyrrolidine rings, leading to a vast number of derivatives with a wide array of applications. wikipedia.orgrsc.org
The academic research prominence of isoindoline-derived scaffolds is underscored by the continuous development of new synthetic methods and the exploration of their biological potential. rsc.orgresearchgate.netnih.gov
The 2-Phenylisoindolin-5-amine Substructure: A Specific Research Focus
Within the large family of isoindoline derivatives, this compound represents a specific substructure that combines two key features: an N-phenyl substitution and an amine group at the C-5 position of the isoindoline core.
Analysis of N-Phenyl Substitution Patterns in Isoindoline and Isoindolinone Derivatives
The substitution of a phenyl group at the nitrogen atom (N-2 position) of the isoindoline ring significantly influences the molecule's properties. Research has shown that N-aryl substitution, including N-phenyl substitution, is a common feature in many biologically active isoindoline and isoindolinone derivatives. nih.govbeilstein-journals.org
The synthesis of N-substituted isoindoline-1,3-diones has been a focus of research, with various methods developed to introduce aryl groups onto the nitrogen atom. rsc.orgresearchgate.net The electronic nature of the substituents on the phenyl ring can also play a role in the reactivity and biological activity of the resulting compounds. acs.orgmdpi.com For instance, studies on N-phenyl substituted isoindolines have explored their potential as antitumor agents. nih.gov
Importance of Amine Functionalization at C-5 Position within Isoindoline Frameworks
The presence of an amine group, particularly at the C-5 position of the isoindoline ring, is another critical feature. Amine functionalization is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of molecules. nih.govthegauntgroup.com The amine group can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salts, which can improve solubility and bioavailability. thegauntgroup.com
The introduction of an amine group onto an aromatic ring can be a key step in the synthesis of more complex molecules. The position of this functionalization is crucial and can significantly impact the molecule's interaction with biological targets. While specific research on the C-5 amination of 2-phenylisoindoline (B98556) is not extensively detailed in the provided search results, the general importance of amine functionalization in drug design and the synthesis of bioactive compounds is well-established. nih.govacs.org
Current Research Trajectories and Future Directions for this compound and its Analogs
Current research on isoindoline derivatives continues to be a vibrant field. The development of novel synthetic methodologies, including catalytic C-H activation and annulation reactions, is expanding the accessible chemical space of isoindoline-based compounds. nih.gov
Future research on this compound and its analogs is likely to focus on several key areas:
Exploration of Biological Activity : Given the established biological importance of both N-phenyl substituted isoindolines and amino-functionalized aromatics, a primary research trajectory will be the investigation of the pharmacological properties of this compound and its derivatives. This could include screening for anticancer, anti-inflammatory, or other therapeutic activities. mdpi.comresearchgate.net
Synthesis of Analogs : The synthesis of a library of analogs with variations in the substitution pattern on the phenyl ring and modifications of the amine group will be crucial for establishing structure-activity relationships (SAR). This will help in optimizing the biological activity and drug-like properties of these compounds.
Development of Novel Synthetic Routes : The development of more efficient and versatile synthetic routes to access this compound and its analogs will be an ongoing area of research. This could involve the use of modern catalytic methods to achieve regioselective functionalization. researchgate.net
The continued exploration of isoindoline chemistry, driven by the quest for new therapeutic agents and novel materials, ensures that compounds like this compound will remain an active area of investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,3-dihydroisoindol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-13-7-6-11-9-16(10-12(11)8-13)14-4-2-1-3-5-14/h1-8H,9-10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTCEQMNWZXCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C3=CC=CC=C3)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization Techniques in 2 Phenylisoindolin 5 Amine Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 2-Phenylisoindolin-5-amine in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the compound's constitution and connectivity.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the phenyl and isoindoline (B1297411) rings, the benzylic methylene (B1212753) protons of the isoindoline core, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment, with aromatic protons typically appearing in the downfield region (δ 6.5-8.0 ppm). The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. Aromatic carbons resonate in the δ 110-150 ppm range. The benzylic methylene carbons of the isoindoline ring are expected at higher field, typically around δ 50-60 ppm. The number of distinct signals in both ¹H and ¹³C spectra confirms the molecular symmetry. libretexts.orglibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for analogous structural motifs.
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. emerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would establish the connectivity of adjacent protons within the phenyl and isoindoline aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique allows for the direct assignment of carbon signals based on the previously assigned proton spectrum. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. youtube.com This is crucial for connecting different fragments of the molecule, for instance, linking the phenyl ring protons to the isoindoline core and identifying quaternary (non-protonated) carbon atoms. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the relative stereochemistry and conformation of the molecule, for example, confirming the spatial proximity between the phenyl ring protons and the isoindoline methylene protons. researchgate.net
Table 2: Key Expected 2D NMR Correlations for this compound
The chemical shifts of labile protons, such as those in the amine group (NH₂), are particularly sensitive to the choice of NMR solvent. researchgate.net Solvents can influence chemical shifts through various interactions, including hydrogen bonding, solvent anisotropy, and polar effects. researchgate.netunn.edu.ng
In a non-polar solvent like chloroform-d (B32938) (CDCl₃), the NH₂ protons would engage in minimal hydrogen bonding, resulting in a more upfield chemical shift. In contrast, in a hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the NH₂ protons would form strong hydrogen bonds with the solvent's oxygen atom, leading to a significant downfield shift. researchgate.netpitt.edu Aromatic proton signals can also experience shifts, though typically to a lesser extent. researchgate.net Comparing spectra in different solvents can therefore help to identify the signals from labile protons and provide insights into solute-solvent interactions. unn.edu.ngnih.gov
Table 3: Predicted Solvent Effects on Key ¹H NMR Chemical Shifts of this compound
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₄H₁₄N₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated species [M+H]⁺), allowing for the unambiguous determination of its molecular formula.
The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the functional groups present. For amines, a characteristic fragmentation is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.org The molecular ion peak for a compound containing an even number of nitrogen atoms, like this compound, is expected to have an even mass-to-charge ratio (m/z). libretexts.org Key fragmentation pathways would likely involve the loss of the phenyl group or cleavage within the isoindoline ring system.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound (C₁₄H₁₄N₂)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be characterized by absorptions typical for a primary aromatic amine. wpmucdn.com This includes two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches). wpmucdn.com Other significant peaks would include aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.
Table 5: Characteristic IR Absorption Bands for this compound
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum is influenced by the presence of chromophores and auxochromes. The extended π-conjugated system of this compound, which includes two aromatic rings and a nitrogen atom with a lone pair of electrons, is expected to give rise to characteristic absorptions in the UV region. These absorptions correspond to π → π* and n → π* electronic transitions. The position of the maximum absorbance (λ_max) can be influenced by the solvent polarity. researchgate.net
X-ray Diffraction (XRD) for Single Crystal and Powder Solid-State Structure Determination
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid.
Powder X-ray diffraction (PXRD) is used to characterize the bulk crystalline form of a material. It provides a unique "fingerprint" of a specific crystalline phase and can be used to assess sample purity and identify different polymorphs.
Table 6: Key Structural Parameters Obtainable from Single-Crystal XRD of this compound
Complementary Analytical Techniques for Characterization of Synthetic Intermediates and Catalytic Systems
In the synthesis of complex molecules such as this compound, the characterization of synthetic intermediates and the catalytic systems employed is paramount. A range of complementary analytical techniques are utilized to provide a comprehensive understanding of the structural, morphological, and compositional properties of these materials, ensuring efficiency, selectivity, and purity in the synthetic process.
Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FESEM)
Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FESEM) are powerful imaging techniques that provide high-resolution structural and morphological information about materials at the nanoscale. They are indispensable for visualizing catalyst particles, support structures, and their interactions, which is crucial for understanding structure-activity relationships.
Transmission Electron Microscopy (TEM) operates by transmitting a focused beam of high-energy electrons through an ultra-thin specimen. This allows for the direct visualization of the internal structure, size, shape, and distribution of catalyst nanoparticles dispersed on a support material. In the context of synthesizing this compound, TEM is instrumental in characterizing heterogeneous catalysts, such as palladium or platinum nanoparticles on carbon or silica (B1680970) supports. The technique can resolve crystal lattice fringes for particles, helping to identify the composition and exposed crystal facets of the catalyst. In situ TEM allows for the observation of catalysts in environments that mimic reaction conditions, providing insights into dynamic processes.
Field Emission Scanning Electron Microscopy (FESEM) provides ultra-high-resolution imaging of a sample's surface topography. Unlike TEM, FESEM scans the surface with a focused electron beam, detecting secondary and backscattered electrons to form an image. This technique is particularly useful for examining the three-dimensional morphology of catalyst supports like porous carbons or zeolites and assessing the distribution of active catalyst particles across these surfaces. FESEM can be used to study the surface of intermediates or the final product in solid form, revealing details about crystallinity and particle morphology. The high resolution of FESEM, often reaching the nanometer scale, is achieved through the use of a field-emission gun as the electron source.
The data obtained from these microscopy techniques are vital for optimizing catalyst synthesis and, consequently, the synthesis of this compound.
| Technique | Information Obtained | Relevance to Catalytic System Characterization |
| TEM | Particle size, shape, and distribution; Crystal structure and lattice spacing; Internal morphology; Degree of particle aggregation. | Determines the dispersion and size of active metal nanoparticles on a support, which directly impacts catalytic activity and selectivity. |
| FESEM | Surface topography and morphology; Particle distribution on surfaces; Porous structure of catalyst supports. | Assesses the surface characteristics of the catalyst and support, which influences reactant accessibility to active sites. |
Vibrating Sample Magnetometry (VSM) and Energy-Dispersive X-ray Spectroscopy (EDS)
VSM and EDS are analytical techniques that provide insights into the magnetic and elemental properties of materials, respectively. They are often used to characterize catalysts, especially those with magnetic components for enhanced recyclability.
Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of materials as a function of magnetic field and temperature. The sample is vibrated within a uniform magnetic field, which induces an electrical signal in pickup coils that is proportional to the sample's magnetic moment. This method is particularly relevant for the characterization of magnetic nanocatalysts (e.g., iron oxide-based core-shell structures) that can be employed in the synthesis of this compound. VSM is used to determine key magnetic parameters such as saturation magnetization, remanence, and coercivity, which confirm the superparamagnetic behavior required for efficient catalyst recovery using an external magnet.
Energy-Dispersive X-ray Spectroscopy (EDS) , also known as EDX, is an analytical technique used for the elemental analysis of a sample. It is typically integrated with electron microscopes like SEM or TEM. When the sample is bombarded by the electron beam, atoms emit characteristic X-rays whose energies are unique to each element. An EDS detector measures the energy and intensity of these X-rays to identify the elemental composition and relative abundance of elements in the analyzed volume. In the study of catalytic systems for isoindoline synthesis, EDS is used to confirm the elemental composition of the catalyst, check for impurities, and create elemental maps showing the distribution of different elements within the catalyst structure.
| Technique | Measurement Principle | Typical Data Output for a Magnetic Catalyst |
| VSM | Measures the magnetic moment of a sample by vibrating it in a uniform magnetic field. | Hysteresis loop showing Saturation Magnetization (Ms), Remanence (Mr), and Coercivity (Hc). |
| EDS | Detects characteristic X-rays emitted from a sample bombarded by an electron beam to identify elemental composition. | Spectrum with peaks corresponding to specific elements (e.g., Fe, Si, O, Pd) and their weight/atomic percentages. |
Example EDS Data for a Hypothetical Pd on Magnetic Core-Shell Catalyst (Fe₃O₄@SiO₂-Pd)
| Element | Weight % | Atomic % |
| O (Oxygen) |
Mechanistic Investigations and Reaction Pathways for 2 Phenylisoindolin 5 Amine Formation
Elucidation of Reaction Mechanisms in Isoindoline (B1297411) and Isoindolinone Synthesis
The synthesis of the isoindoline and isoindolinone core structures, fundamental to 2-Phenylisoindolin-5-amine, proceeds through a variety of mechanistic pathways. Transition-metal catalysis is a prominent strategy, enabling C-C bond formation followed by lactamization to construct the heterocyclic system. These reactions often involve C-H activation, carbonylation, cross-coupling, and annulation strategies. A common approach utilizes N-substituted benzamides with specific directing groups—such as tosyl (Ts), methoxy, or pyridine (B92270) moieties—to guide the metal catalyst and achieve the desired cyclization.
Palladium and rhodium are frequently employed catalysts. For instance, Pd-catalyzed C-H carbonylation of primary benzylamines, where the native NH2 group acts as a chelating group, provides a direct route to benzolactams under atmospheric CO pressure. Similarly, rhodium(III)-catalyzed C-H olefination reactions of N-substituted benzamides have been widely used to synthesize diversely substituted isoindolinones. Mechanistic proposals for these transformations often involve initial C-H activation at the ortho position of the benzene (B151609) ring, followed by coordination of the coupling partner and subsequent reductive elimination or annulation to form the five-membered ring. An alternative one-pot method involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with various amines, catalyzed by platinum nanowires under hydrogen, to yield N-substituted isoindolinones.
While many isoindolinone syntheses proceed via organometallic intermediates, some mechanistic pathways involve radical species. The involvement of a radical pathway can be investigated through experiments using radical scavengers. For example, in certain acylation reactions that lead to isoindolinone precursors, the addition of (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl (TEMPO), a well-known radical scavenger, can inhibit the reaction, suggesting that the initial acylation step proceeds via a radical mechanism researchgate.netlabxchange.org.
Cascade radical reactions provide another route to isoindoline-related structures. The synthesis of 1H-benzo[f]isoindole derivatives has been achieved through an oxidative cascade radical cyclization–cyclization reaction. This process is initiated by an active methine substrate containing both allyl and phenyl groups, which act as radical acceptors researchgate.net. Using a mild oxidant like iron(III) chloride (FeCl3), an intramolecular radical addition to the allyl group occurs first, followed by a second radical addition to the phenyl group to construct the polycyclic system researchgate.net. Studies comparing different iron halides showed that while FeCl3 promotes the full cascade, FeBr3 resulted only in the initial mono-cyclized product, indicating that the choice of oxidant is crucial for the second radical cyclization step researchgate.net. The metabolism of phenelzine (B1198762) (2-phenylethylhydrazine) by rat liver microsomes has also been shown to proceed primarily via a 2-phenylethyl radical, highlighting the relevance of radical pathways in the transformation of phenyl-ethylamine derivatives nih.gov.
Intramolecular Hydroaminations
Intramolecular hydroamination is a powerful and atom-economical method for constructing the isoindoline ring. This reaction involves the addition of an N-H bond across a C-C multiple bond.
Acid-Catalyzed Hydroamination : A common mechanism involves the acid-catalyzed cyclization of 2-alkenylarylethylamine derivatives. The reaction is initiated by the protonation of the alkene, which generates a benzylic carbenium ion nih.govnsf.gov. This electrophilic intermediate is then trapped by the pendant amine nitrogen, leading to the formation of the isoindoline ring nih.gov. The choice of acid catalyst can influence reaction efficiency, with strong acids like triflic acid often providing high yields, though less corrosive and cheaper alternatives like concentrated sulfuric acid can also be used nih.gov.
| Catalyst | Conditions | Substrate Type | Outcome |
| Triflic Acid (TfOH) | Mild to moderate heating | Substituted stilbene (B7821643) derivatives | Efficient cyclization, minimal byproducts nih.gov |
| Conc. Sulfuric Acid | Slower reaction times | 2-alkenylarylethylamines | Slightly lower yields compared to TfOH nih.gov |
| Gold Chloride (AuCl) | 80 °C in acetonitrile | Highly functionalized amines from Ugi reaction | 5-exo-dig cyclization followed by aromatization to isoindoles iaea.org |
Gold-Catalyzed Hydroamination : Gold complexes, acting as soft Lewis acids, are highly effective in activating alkynes for nucleophilic attack. In the synthesis of isoindoles, a gold catalyst facilitates the intramolecular hydroamination of alkynes. The mechanism involves a 5-exo-dig cyclization, where the amine attacks the gold-activated alkyne, leading to an intermediate that subsequently aromatizes to the stable isoindole product byjus.comiaea.org.
nih.govbyjus.com-Sigmatropic Rearrangements
A sigmatropic reaction is a pericyclic reaction where one sigma bond is changed to another in an intramolecular process, accompanied by a rearrangement of the π-system wikipedia.org. While less common for the direct assembly of the isoindoline ring itself, related rearrangements are mechanistically significant in the synthesis of associated scaffolds. For instance, a copper(I)-catalyzed synthesis of an isoindole derivative proceeds via an unexpected E-stereoselective reduction of an in situ formed propargyl amine intermediate through a nih.govbyjus.com-hydride shift masterorganicchemistry.com. This type of rearrangement involves the migration of a hydrogen atom across a five-atom π-system wikipedia.org. More broadly, nsf.govnsf.gov-sigmatropic rearrangements like the Cope and Claisen rearrangements are crucial in synthesizing complex natural products that contain an isoindolinone moiety, demonstrating the importance of these pericyclic reactions in building the molecular environment around the core heterocycle.
Understanding Regioselectivity and Stereoselectivity in Functionalization Reactions
Controlling regioselectivity and stereoselectivity is critical in the synthesis and functionalization of isoindoline and isoindolinone derivatives. The substitution pattern on the aromatic ring and the stereochemistry at the C3 position are key determinants of the molecule's properties.
Regioselectivity: In the context of C-H functionalization of the aromatic ring, achieving regiocontrol can be challenging due to the presence of multiple reactive C-H bonds. Directing groups are a common strategy to overcome this. For instance, in the functionalization of indoles, a related heterocyclic system, a removable pivaloyl directing group at the C3 position can steer palladium-catalyzed arylation specifically to the C4 position. The proposed mechanism involves the coordination of the palladium catalyst to the directing group, followed by C-H activation at the sterically accessible adjacent position. Without a directing group, the intrinsic reactivity of the heterocycle often dictates the site of functionalization. For indoles, C-H alkenylation typically occurs at the C3-position due to the higher nucleophilicity of this site, which makes the C-H palladation step the regioselectivity-determining step. However, the development of specific sulfoxide-2-hydroxypyridine (SOHP) ligands can switch the regioselectivity to the C2 position by altering the functionalization step rather than the initial C-H activation.
Stereoselectivity: The creation of chiral centers, particularly quaternary stereocenters, in isoindolinone synthesis is an area of active research. Asymmetric synthesis of 3,3-disubstituted isoindolinones has been achieved using organocatalysis. For example, an enantioselective Mannich-type reaction of in situ generated cyclic ketimines with difluoroenoxysilanes, catalyzed by a chiral spirocyclic phosphoric acid, provides a route to difluoroalkyl-substituted chiral isoindolinones with high yields and enantioselectivity. Similarly, chiral phosphoric acids can catalyze the intramolecular heterocyclization of N-acyliminium ions derived from 3-hydroxyisoindolinones, yielding functionalized 3,3-disubstituted isoindolinones with a high degree of stereocontrol. In palladium-catalyzed intramolecular alkene carboamination reactions that form fused bicyclic heterocycles, the observed product stereochemistry can be accounted for by mechanistic models of the key catalytic steps.
Mechanistic Studies of Chemical Transformations Involving the Amine Group at C-5
Detailed mechanistic studies focused specifically on the chemical transformations of the C-5 amine group of this compound are not extensively detailed in the surveyed literature. However, the reactivity of this functional group can be understood from the general principles of electrophilic aromatic substitution (EAS) on a substituted benzene ring.
The amine group (-NH2) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair of electrons to participate in resonance, donating electron density into the aromatic π-system. This donation stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction, thereby increasing the reaction rate compared to unsubstituted benzene.
The mechanism for an electrophilic attack on the benzene ring of a C-5 aminoisoindoline would proceed as follows:
Generation of an Electrophile (E+): A strong electrophile is generated, often with the help of a Lewis acid or protic acid catalyst nsf.gov.
Formation of the Carbocation Intermediate: The π-electrons of the aromatic ring attack the electrophile. The amine group at C-5 directs this attack to the positions ortho and para to itself (the C-4, C-6, and C-7 positions, with C-7 being equivalent to C-4). The positive charge of the resulting arenium ion is delocalized across the ring and, crucially, onto the nitrogen atom of the amine group, which provides significant resonance stabilization. This stabilization lowers the activation energy for attack at the ortho and para positions compared to the meta position (C-6).
Removal of a Proton: A base removes a proton from the sp3-hybridized carbon where the electrophile has attached, restoring the aromaticity of the ring and yielding the substituted product nsf.gov.
Given the steric bulk of the isoindoline ring fused at the C-4 and C-5 positions, electrophilic attack at the C-6 position (meta to the amine) would be electronically disfavored, while attack at the C-4 position (ortho) would be sterically hindered. Therefore, the C-7 position (para to the phenyl group on the nitrogen and ortho to the amine) is a likely site for further functionalization, though a comprehensive mechanistic investigation would be required to confirm this regiochemical outcome.
Theoretical and Computational Studies of 2 Phenylisoindolin 5 Amine and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) are employed to model the electronic properties and predict the reactivity of isoindoline (B1297411) systems. acs.orgacs.org These computational studies can illustrate the stability and reactivity of the compounds, providing a theoretical foundation for their observed chemical behavior. nih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the geometry and electronic structures of molecules. researchgate.net For isoindoline systems and their analogs, DFT calculations, often at the B3LYP/6-31+G* level of theory or similar, are used to optimize molecular geometries and establish relationships between their structure and properties. nih.gov These calculations can reveal how the introduction of different substituents affects the electronic nature and spectral properties of the core structure. researchgate.net By analyzing the optimized geometries, bond lengths, and angles, researchers can predict the stability and strain within the molecule. Furthermore, DFT is used to simulate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental results to validate the computational model. researchgate.net This correlation between theoretical and experimental data provides a powerful tool for structural analysis and understanding the influence of molecular structure on observable properties. nih.gov
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.orgyoutube.com The energy of the HOMO is related to a molecule's nucleophilicity, while the LUMO energy corresponds to its electrophilicity. pku.edu.cn
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. semanticscholar.org In isoindoline derivatives, FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack by examining the spatial distribution of these orbitals. nih.gov For instance, the HOMO in substituted N-heteroacenes is often localized on the π-donor parts of the molecule. nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Key Reactivity Insight |
|---|---|---|---|---|
| Analog A | -5.85 | -1.95 | 3.90 | High stability, lower reactivity. |
| Analog B (with electron-donating group) | -5.45 | -1.80 | 3.65 | Increased nucleophilicity (higher HOMO), more reactive. |
| Analog C (with electron-withdrawing group) | -6.10 | -2.25 | 3.85 | Increased electrophilicity (lower LUMO). |
Data are hypothetical and for illustrative purposes based on principles described in cited literature.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It provides a detailed picture of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intramolecular stability. researchgate.net The stabilization energy, E(2), associated with these interactions quantifies the delocalization of electron density. A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals.
For a molecule like 2-phenylisoindolin-5-amine, NBO analysis could reveal:
Hyperconjugative interactions: Delocalization of electron density from the nitrogen lone pair (n) into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds, contributing to the stability of the heterocyclic ring.
Resonance effects: Charge delocalization from the amine group's lone pair and the phenyl ring's π-system into the isoindoline core.
Bonding analysis: Detailed information on the hybridization and polarity of the atoms and bonds within the molecule.
NBO analysis provides a chemical interpretation of the wavefunction, translating complex quantum mechanical data into familiar concepts of localized bonds and lone pairs. wisc.edu
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For flexible molecules like this compound, MD simulations are invaluable for exploring the conformational landscape and understanding how the molecule behaves in different environments, such as in an explicit solvent. wustl.edu These simulations can reveal the preferred three-dimensional structures, the dynamics of conformational transitions, and the stability of different conformers. researchgate.net
Key insights from MD simulations include:
Conformational Preferences: Identifying the most stable (lowest energy) conformations of the molecule. This could involve determining the preferred torsion angle of the N-phenyl group relative to the isoindoline ring and the puckering of the five-membered heterocyclic ring.
Flexibility and Dynamics: Quantifying the flexibility of different parts of the molecule by calculating parameters like the root-mean-square fluctuation (RMSF) of atomic positions. nih.gov
Intermolecular Interactions: Simulating how the molecule interacts with solvent molecules or other solutes, which is crucial for understanding its solubility and how it might bind to a biological target. nih.gov
MD simulations can run for nanoseconds or longer, providing a dynamic picture of the molecule's behavior that is not accessible through static quantum chemical calculations. researchgate.net
In Silico Predictions for Chemical Properties and Reaction Outcomes
In silico methods use computational models to predict the properties of molecules, saving time and resources compared to experimental assays. researchgate.net For novel isoindoline derivatives, these predictions are crucial for early-stage assessment of their potential as drug candidates or functional materials. nih.gov
Common in silico predictions include:
ADMET Properties: Absorption, Distribution, Metabolism, Elimination, and Toxicity properties are predicted to evaluate a molecule's drug-likeness. researchgate.net This involves calculating physicochemical parameters such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors to assess compliance with frameworks like Lipinski's rule of five. semanticscholar.org
Pharmacokinetic Profile: Predictions can estimate properties like blood-brain barrier permeability, plasma protein binding, and water solubility. semanticscholar.orgresearchgate.net
Toxicity: Computational models can screen for potential mutagenicity or carcinogenicity. researchgate.net
Reaction Outcomes: By modeling reaction pathways and transition states, computational chemistry can predict the feasibility and potential products of chemical reactions involving the isoindoline core.
| Property | Predicted Value | Significance (Drug-Likeness) |
|---|---|---|
| Molecular Weight (g/mol) | < 500 | Compliant with Lipinski's Rule semanticscholar.org |
| logP (Lipophilicity) | < 5 | Optimal for membrane permeability semanticscholar.org |
| Hydrogen Bond Donors | ≤ 5 | Compliant with Lipinski's Rule semanticscholar.org |
| Hydrogen Bond Acceptors | ≤ 10 | Compliant with Lipinski's Rule semanticscholar.org |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with good oral bioavailability semanticscholar.org |
Values represent typical thresholds used in drug discovery programs as described in the cited literature.
Computational Elucidation of Structure-Property Relationships in Isoindoline Systems
The overarching goal of these theoretical and computational studies is to elucidate the structure-property relationships within the isoindoline chemical class. nih.gov By systematically modifying the structure of this compound in silico—for example, by adding different substituents to the phenyl ring or the isoindoline core—researchers can observe the resulting changes in calculated properties.
Computational analysis provides insight into how structural changes influence:
Electronic Properties: As revealed by DFT and FMO analysis, modifications can alter the HOMO-LUMO gap, which in turn affects the molecule's color, redox potential, and reactivity. nih.govresearchgate.net
Conformational Behavior: Steric or electronic effects of substituents can change the preferred 3D shape of the molecule, as can be explored with MD simulations. nih.gov
Intermolecular Forces: The introduction of hydrogen-bonding functionalities can significantly impact solid-state packing and thermal stability. nih.gov
These computational investigations establish clear correlations between molecular structure and function, providing a rational basis for the design of new isoindoline derivatives with tailored chemical, physical, or biological properties. researchgate.net
Derivatization and Functionalization Strategies for 2 Phenylisoindolin 5 Amine
Modification of the Phenyl Ring
The N-phenyl substituent of 2-phenylisoindolin-5-amine presents a key site for introducing chemical diversity. Standard electrophilic aromatic substitution reactions could, in principle, be employed to modify this ring.
Introduction of Electron-Withdrawing and Electron-Donating Substituents
The electronic properties of the N-phenyl ring can be tuned by the introduction of electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups, or electron-donating groups (EDGs) like alkoxy (-OR) or alkyl (-R) groups. Such modifications are typically achieved through electrophilic aromatic substitution reactions. For instance, nitration using a mixture of nitric and sulfuric acid, or halogenation using N-halosuccinimides, are common methods for installing EWGs. Friedel-Crafts alkylation or acylation could introduce EDGs. However, specific reaction conditions and the resulting regioselectivity for the this compound substrate have not been detailed in available literature.
Regioselective Functionalization of the Phenyl Moiety
Achieving regioselectivity (ortho, meta, or para substitution) on the N-phenyl ring is a critical aspect of derivatization. The directing effects of the isoindoline (B1297411) nitrogen and any existing substituents on the phenyl ring would govern the position of incoming electrophiles. While methods for the regioselective functionalization of N-aryl heterocycles are known, specific studies pinpointing the regiochemical outcomes for this compound are not present in the surveyed literature.
Transformations Involving the Amine Group at C-5
The primary amino group at the C-5 position of the isoindoline core is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
Amidation and Alkylation Reactions at the Amino Position
The nucleophilic nature of the 5-amino group makes it amenable to acylation and alkylation reactions. Acylation with acyl chlorides or carboxylic anhydrides would yield the corresponding amides. For example, reaction with acetyl chloride would produce N-(2-phenylisoindolin-5-yl)acetamide. Similarly, alkylation could be achieved using alkyl halides or through reductive amination. While these are standard transformations for primary aromatic amines, specific examples and detailed experimental procedures for this compound are not documented.
Table 1: Potential Amidation and Alkylation Reactions of this compound
| Reaction Type | Reagent Example | Potential Product |
| Amidation | Acetyl chloride | N-(2-phenylisoindolin-5-yl)acetamide |
| Sulfonylation | Toluenesulfonyl chloride | N-(2-phenylisoindolin-5-yl)-4-methylbenzenesulfonamide |
| Alkylation | Benzyl bromide | N-Benzyl-2-phenylisoindolin-5-amine |
Note: This table represents theoretically possible reactions based on the general reactivity of aromatic amines. Specific published syntheses for these derivatives of this compound are not available.
Formation of Imine Derivatives
The condensation of the primary amino group with aldehydes or ketones would lead to the formation of imine derivatives, also known as Schiff bases. This reaction is typically reversible and can be driven to completion by removal of water. The resulting imines can serve as intermediates for further functionalization, such as reduction to secondary amines. General protocols for imine synthesis are well-established nih.govmdpi.comresearchgate.netnih.govresearchgate.net, but their application to this compound to form specific imine derivatives has not been reported.
Heterocyclic Ring Modifications and Synthesis of Fused Systems
The isoindoline core itself, particularly in conjunction with the 5-amino group, can serve as a template for the construction of more complex, fused heterocyclic systems. For instance, the reaction of the 5-amino group with suitable reagents could lead to the formation of a new heterocyclic ring fused to the isoindoline system. A potential strategy could involve the synthesis of fused imidazoles, a common motif in medicinal chemistry. This could theoretically be achieved by reacting the 5,6-diaminoisoindoline precursor (if synthesized from the 5-amino compound) with aldehydes or carboxylic acids. However, literature describing the use of this compound as a building block for such fused systems is not currently available.
Development of Polyfunctionalized this compound Derivatives
Information regarding the development of polyfunctionalized derivatives of this compound is not available in the reviewed scientific literature. Research detailing specific derivatization and functionalization strategies for this particular compound has not been identified.
Synthetic and Material Science Applications of 2 Phenylisoindolin 5 Amine and Its Research Derivatives
Utility in Organic Synthesis as Reagents and Building Blocks
There is currently no specific information available in the surveyed scientific literature detailing the use of 2-Phenylisoindolin-5-amine as a reagent or a key building block in organic synthesis. While the isoindoline (B1297411) core is a valuable heterocycle in the synthesis of various complex molecules, dedicated studies on the reactivity and synthetic utility of the 5-amino substituted N-phenyl derivative are not readily found.
Applications in Material Science and Engineering
Investigations into the role of this compound in material science and engineering are not documented in the available literature.
Photochromic Materials
No research articles or patents were identified that describe the synthesis or characterization of photochromic materials derived from this compound.
Dyes and Colorants
While the broader class of isoindoline derivatives has been explored for the development of pigments and dyes, there is no specific information on the use of this compound as a precursor or a chromophore in the creation of colorants.
Organic Electronic Materials (e.g., Solid State Emitters, Ambipolar Materials)
The potential application of this compound or its derivatives in organic electronic materials, such as in the development of solid-state emitters or ambipolar materials for transistors, has not been reported in the reviewed scientific literature.
Agrochemical Research and Development
There is no available data or research to suggest that this compound or its derivatives have been investigated for their potential use in agrochemical applications, such as herbicides or fungicides.
Role in Supramolecular Chemistry and Self-Assembly
The scientific literature does not currently contain studies on the use of this compound in the fields of supramolecular chemistry or molecular self-assembly.
Q & A
Basic Research Questions
Q. What are the critical steps for ensuring reproducible synthesis of 2-Phenylisoindolin-5-amine, and which characterization techniques are essential?
- Methodological Answer :
-
Synthesis Protocol : Follow detailed experimental procedures, including reagent stoichiometry, reaction conditions (temperature, solvent, time), and purification methods (e.g., column chromatography). For novel compounds, provide full synthetic pathways and purity validation .
-
Characterization : Use NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry (HRMS) for molecular weight verification. For known compounds, cite prior literature but include validation data .
-
Data Reporting : Tabulate spectral data (e.g., chemical shifts, retention times) in supplementary materials to avoid redundancy in the main text .
Example Table: Essential Characterization Parameters
Technique Parameters Acceptable Range ¹H NMR Chemical shifts (ppm), integration Matches predicted structure HPLC Purity (%) ≥95% HRMS m/z ±2 ppm of theoretical
Q. How should researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity Validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
- Storage Recommendations : Store in airtight, light-resistant containers at -20°C for long-term stability. Monitor moisture content via Karl Fischer titration .
- Documentation : Report batch-specific storage conditions and stability thresholds in supplementary materials .
Q. What analytical techniques are most effective for distinguishing this compound from its structural analogs?
- Methodological Answer :
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve closely related compounds .
- Spectroscopic Differentiation : Compare FT-IR spectra for functional group analysis (e.g., amine vs. amide peaks) and X-ray crystallography for absolute configuration confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
-
Systematic Review : Conduct a meta-analysis using PRISMA guidelines to aggregate data, assess heterogeneity (I² statistic), and identify confounding variables (e.g., assay protocols, cell lines) .
-
Experimental Replication : Standardize in vitro assays (e.g., IC50 determination) using validated positive/negative controls and replicate results across independent labs .
-
Subgroup Analysis : Stratify data by variables like solvent (DMSO vs. aqueous) or incubation time to isolate sources of variability .
Example Table: Heterogeneity Analysis in Meta-Studies
Study ID Assay Type IC50 (µM) I² Value Interpretation A Kinase 0.5 30% Low heterogeneity B Kinase 2.1 75% High heterogeneity
Q. What strategies optimize the pharmacokinetic profile of this compound while retaining target affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., halogenation, methoxy groups) and evaluate solubility (logP), metabolic stability (microsomal assays), and permeability (Caco-2 assays) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions and ADMET predictors (e.g., SwissADME) for bioavailability optimization .
- In Vivo Validation : Perform pharmacokinetic studies in rodent models to assess AUC, half-life, and bioavailability .
Q. How can researchers mitigate ecological risks when disposing of this compound waste?
- Methodological Answer :
- Waste Treatment : Neutralize amine-containing waste with dilute HCl (1M) before incineration by licensed facilities. Avoid aqueous discharge due to potential aquatic toxicity .
- Environmental Impact Assessment : Use predictive tools (e.g., ECOSAR) to estimate biodegradability and toxicity thresholds for regulatory compliance .
Data Presentation & Reproducibility
Q. What are the best practices for presenting raw and processed data in publications on this compound?
- Methodological Answer :
- Raw Data : Deposit in public repositories (e.g., Zenodo) and reference in supplementary materials. Summarize critical datasets (e.g., dose-response curves) in the main text .
- Statistical Reporting : Include measures of dispersion (SD/SEM), p-values, and confidence intervals. Use tools like GraphPad Prism for standardized visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
